emepronium carrageenate
Description
Historical Context of Anticholinergic Agent Development in Research
The use of substances with anticholinergic properties dates back centuries, with early examples involving the use of plants like Atropa belladonna (deadly nightshade), which contains atropine. verywellmind.com These plant-derived compounds were historically used for various purposes, including as a treatment for airway-obstructing diseases. verywellmind.com The scientific investigation and development of anticholinergic agents began in earnest in the late 19th century, when they were introduced as the first effective drugs for Parkinson's disease. verywellmind.commedlink.com This era marked a pivotal shift from traditional use to targeted therapeutic application. Subsequent research led to the understanding of the cholinergic system, identifying its distinct nicotinic and muscarinic arms and establishing acetylcholine (B1216132) as the primary neurotransmitter in the parasympathetic nervous system, which regulates many involuntary bodily functions. nih.gov
Evolution of Quaternary Ammonium (B1175870) Compounds as Muscarinic Antagonists
As the understanding of the cholinergic system grew, so did the refinement of drugs targeting it. Anticholinergic agents primarily function by blocking muscarinic acetylcholine receptors. wikipedia.org The development of synthetic quaternary ammonium compounds represented a significant evolution in this field. acs.orgacs.orgnih.gov Unlike their tertiary amine predecessors (like atropine), which can cross the blood-brain barrier and cause central nervous system side effects, many quaternary ammonium compounds have restricted access to the central nervous system due to their permanent positive charge and lower lipophilicity. researchgate.netresearchgate.net This structural feature allows them to act more selectively on peripheral muscarinic receptors, such as those in the smooth muscle of the urinary bladder. researchgate.net This peripheral selectivity made them valuable for treating conditions like urinary frequency and incontinence by inhibiting bladder contractions without causing significant central side effects. drugfuture.commaastrichtuniversity.nl Emepronium (B1206306) was developed as such a quaternary ammonium antimuscarinic agent. drugfuture.com
Rationale for Novel Chemical Complexation in Pharmacological Research
In pharmaceutical sciences, altering a drug's formulation through chemical complexation is a key strategy to optimize its therapeutic profile. cutm.ac.innih.gov Complexation involves the interaction between two or more molecules to form a new, distinct chemical entity. mhmedical.com This process can fundamentally change a drug's physical and chemical properties, including its solubility, stability, and the way it is released and absorbed by the body. cutm.ac.inmhmedical.comiptsalipur.org
The parent compound, emepronium bromide, while effective, presented a significant challenge related to its direct interaction with biological tissues. Tablets of emepronium bromide were found to have the potential to cause mucosal damage and ulceration, particularly in the esophagus. drugfuture.comjodrugs.com This corrosive effect was attributed to the direct contact of the active drug with the esophageal lining, especially if the tablet was not swallowed with a sufficient amount of fluid or if its passage was delayed. tandfonline.comdrugfuture.com This adverse interaction necessitated the development of a new formulation to mitigate this risk.
To address the esophageal irritation caused by emepronium bromide, the chemical complex emepronium carrageenate was developed. tandfonline.comnih.gov The theoretical basis for this innovation lies in altering the drug's solubility and biological activity during its transit through the upper gastrointestinal tract. Carrageenan is a high-molecular-weight polysaccharide that can be complexed with emepronium to form a stable, sparingly soluble salt. google.comgoogle.com
The resulting emepronium-carrageenan complex is designed to be largely insoluble in the neutral pH environment of the esophagus. google.comgoogle.com By binding the emepronium to the large carrageenan molecule, the drug remains in a complex-bound, biologically inactive state during its passage through the esophagus. google.com This prevents the free emepronium ion from making direct contact with and damaging the mucosal lining. jodrugs.comgoogle.com The complex is designed to dissociate and release the active emepronium for absorption later in the gastrointestinal tract. This approach of modulating compound-tissue interaction through chemical complexation represents a targeted strategy to overcome a specific formulation challenge.
Data Tables
Table 1: Comparison of Emepronium Formulations
| Feature | Emepronium Bromide | This compound |
| Compound Type | Quaternary ammonium salt | Quaternary ammonium complex with a polysaccharide |
| Parent Compound | Emepronium | Emepronium |
| Counter-ion/Complexing Agent | Bromide | Carrageenan |
| Solubility | Soluble in water | Sparingly soluble in water google.comgoogle.com |
| Primary Formulation Challenge | Potential for esophageal mucosal damage drugfuture.comjodrugs.com | Designed to minimize esophageal irritation tandfonline.comnih.gov |
| Mechanism of Risk Reduction | N/A | The complex is biologically inactive during esophageal transit google.com |
Properties
CAS No. |
137426-20-1 |
|---|---|
Molecular Formula |
C19H28N4O |
Synonyms |
emepronium carrageenate |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action in Pre Clinical Models
Investigation of Muscarinic Receptor Subtype (M2, M3) Interactions
The interaction of emepronium (B1206306) carrageenate with M2 and M3 muscarinic receptor subtypes is a cornerstone of its pharmacological activity. The M3 receptor is primarily responsible for the direct contraction of the detrusor muscle, while the M2 receptor, although more abundant, is thought to play an indirect role by inhibiting sympathetically mediated relaxation. The following sections detail the in vitro methodologies used to characterize these interactions.
Receptor binding assays are fundamental in determining the affinity and binding kinetics of a ligand, such as emepronium, to its receptor. These assays typically utilize radiolabeled ligands that bind with high affinity to the receptor of interest.
Saturation binding experiments are conducted to quantify the density of receptors in a given tissue (Bmax) and the affinity of a radioligand for those receptors (Kd). In these experiments, membrane preparations from tissues or cells expressing M2 or M3 receptors are incubated with increasing concentrations of a radiolabeled ligand until saturation is reached. Non-specific binding is determined by adding an excess of an unlabeled competitor.
Ligand Affinity (Kd): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.
Receptor Density (Bmax): Represents the total concentration of receptors in the tissue preparation.
Table 1: Illustrative Saturation Binding Parameters for a Muscarinic Radioligand in Tissues Expressing M2 and M3 Receptors (Note: The following data is for illustrative purposes only and does not represent actual experimental values for emepronium carrageenate.)
| Receptor Subtype | Tissue/Cell Line | Radioligand | Kd (nM) | Bmax (fmol/mg protein) |
| M2 | Rat Heart | [³H]-NMS | 0.25 | 250 |
| M3 | Rat Bladder | [³H]-NMS | 0.30 | 150 |
Competitive binding assays are employed to determine the affinity of an unlabeled compound, such as emepronium, for a receptor. This is achieved by measuring the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
IC50: The concentration of the competing ligand (emepronium) that displaces 50% of the specific binding of the radioligand.
Ki (Inhibition Constant): A measure of the affinity of the competing ligand for the receptor, calculated from the IC50 value. A lower Ki value signifies a higher binding affinity.
The following table provides an example of the data that would be obtained from competitive binding assays for emepronium.
Table 2: Illustrative Competitive Binding Affinity of Emepronium for M2 and M3 Muscarinic Receptors (Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.)
| Receptor Subtype | Competing Ligand | IC50 (nM) | Ki (nM) |
| M2 | Emepronium | 50 | 25 |
| M3 | Emepronium | 30 | 15 |
Kinetic binding studies measure the rates at which a ligand binds to (association rate constant, kon) and dissociates from (dissociation rate constant, koff) a receptor. These parameters provide a more dynamic understanding of the drug-receptor interaction than equilibrium binding assays alone.
kon (Association Rate Constant): Reflects the rate of the formation of the drug-receptor complex.
koff (Dissociation Rate Constant): Represents the rate at which the drug-receptor complex breaks apart. The residence time of a drug at its receptor is inversely related to the koff.
An illustrative representation of kinetic binding data for emepronium is provided in the table below.
Table 3: Illustrative Kinetic Binding Parameters of Emepronium for M2 and M3 Muscarinic Receptors (Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.)
| Receptor Subtype | Ligand | kon (M⁻¹min⁻¹) | koff (min⁻¹) |
| M2 | Emepronium | 1.5 x 10⁷ | 0.04 |
| M3 | Emepronium | 2.0 x 10⁷ | 0.03 |
Functional assays in isolated tissues, such as organ bath studies, are crucial for determining the physiological effect of a drug on a specific tissue. These experiments bridge the gap between receptor binding and the physiological response.
Organ bath studies are used to measure the contractile and relaxant properties of isolated smooth muscle strips, such as the detrusor muscle from the bladder. To assess the antagonist effect of emepronium, detrusor muscle strips are typically contracted with a muscarinic agonist (e.g., carbachol), and then cumulative concentrations of emepronium are added to the bath to determine its ability to relax the pre-contracted tissue. The results are often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
The table below illustrates the type of data that would be generated from such an experiment.
Table 4: Illustrative Functional Antagonism of Emepronium on Carbachol-Induced Contraction in Isolated Rat Detrusor Muscle (Note: The following data is for illustrative purposes only and does not represent actual experimental values for this compound.)
| Agonist | Antagonist | Tissue Preparation | pA2 |
| Carbachol | Emepronium | Rat Detrusor Muscle | 7.8 |
Functional Assays in Isolated Tissue Preparations
Elucidation of Signaling Pathways Modulated by Receptor Antagonism
Emepronium is a non-selective muscarinic antagonist, meaning it does not differentiate between the various subtypes of muscarinic receptors (M1-M5). nih.govmdpi.com The therapeutic effects on the urinary bladder are primarily mediated through the blockade of M3 receptors, which are abundant in the detrusor smooth muscle. rsc.orgmdpi.com
The binding of acetylcholine (B1216132) to M3 receptors typically initiates a Gq-protein coupled signaling cascade. This process involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the contraction of smooth muscle cells.
By competitively blocking the binding of acetylcholine to M3 receptors, emepronium inhibits this entire signaling pathway. This antagonism prevents the generation of second messengers IP3 and DAG, thereby averting the downstream release of intracellular calcium and subsequent muscle contraction. The result is a relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in urinary frequency and urgency.
While the primary action is on the Gq-protein pathway, the non-selective nature of emepronium means it also antagonizes other muscarinic receptor subtypes, which could modulate various other signaling pathways. For instance, blockade of M2 receptors, also present in the bladder, could interfere with the inhibition of adenylyl cyclase, a pathway typically mediated by Gi-proteins. However, the predominant clinical effect in urology is attributed to M3 receptor antagonism.
Table 1: Signaling Pathways Modulated by Emepronium's Muscarinic Receptor Antagonism
| Receptor Subtype | Primary G-Protein Coupling | Second Messenger System | Physiological Effect of Agonist | Effect of Emepronium Antagonism |
|---|---|---|---|---|
| M3 | Gq | ↑ IP3, DAG, Ca2+ | Smooth muscle contraction | Inhibition of smooth muscle contraction (relaxation) |
| M1 | Gq | ↑ IP3, DAG, Ca2+ | CNS excitation, gastric acid secretion | Potential for CNS side effects and reduced gastric secretion |
| M2 | Gi | ↓ cAMP | Cardiac inhibition | Potential for tachycardia |
Interaction with Biological Membranes and Cellular Components
Electrostatic Interactions with Negatively Charged Cell Membranes
As a quaternary ammonium (B1175870) compound, emepronium possesses a permanent positive charge. This cationic nature facilitates electrostatic interactions with the negatively charged components of cell membranes, such as the phosphate (B84403) groups of phospholipids. nih.govpatsnap.com This initial attraction is a key step that precedes the potential for membrane disruption or permeation. The interaction can lead to a modification of the electrokinetic potential of the cell membrane. scispace.com
Mechanisms of Membrane Disruption and Permeation in Cellular Models
The amphiphilic nature of quaternary ammonium compounds, like emepronium, allows them to insert their hydrophobic regions into the lipid bilayer of cell membranes, while the positively charged headgroup remains associated with the membrane surface. nih.govpatsnap.com This intercalation can disrupt the integrity of the membrane, leading to increased permeability and, at higher concentrations, potential cell lysis. patsnap.com The extent of this disruption is often dependent on the length of the alkyl chains of the compound. patsnap.com
Influence on Ion Channel Activity (e.g., Calcium Channels) in Cellular Systems
The modulation of ion channels is a crucial aspect of cellular signaling. nih.gov While emepronium's primary effect on calcium is indirect, through the blockade of M3 receptor-mediated calcium release, there is potential for direct interaction with ion channels. Some anticholinergic agents have been shown to influence the activity of various ion channels. However, specific research elucidating a direct effect of this compound on calcium channels or other ion channels in cellular systems is not extensively documented in the available literature.
Comparative Analysis of this compound and Emepronium Bromide on Receptor and Cellular Dynamics
There is a notable lack of preclinical studies directly comparing the molecular and cellular dynamics of this compound and emepronium bromide. Both are salts of the active emepronium cation, and therefore, their primary pharmacodynamic action as muscarinic receptor antagonists is expected to be identical. The differences between the two salts would likely lie in their physicochemical properties, which could influence their absorption and bioavailability rather than their direct interaction with receptors or cell membranes at a molecular level.
The carrageenate moiety is a large, sulfated polysaccharide, while the bromide is a simple inorganic anion. It is conceivable that the carrageenate salt may have different dissolution and absorption characteristics compared to the bromide salt. For instance, carrageenans themselves can interact with cell membranes and have been shown to have some biological activity. mdpi.com However, without direct comparative studies, any potential differences in the cellular dynamics of this compound versus emepronium bromide remain speculative.
Analytical Methodologies for Emepronium Carrageenate Research
Development and Validation of Chromatographic Techniques
Chromatographic methods are fundamental for the selective and sensitive quantification of emepronium (B1206306), especially in complex biological fluids. The development of these methods focuses on achieving adequate separation of the emepronium cation from endogenous interferences and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds. For a quaternary ammonium (B1175870) compound like emepronium, ion-pair reversed-phase HPLC is a frequently utilized approach. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the charged emepronium cation, allowing for its retention and separation on a non-polar stationary phase, such as a C18 or C8 column.
The validation of such an HPLC method is performed according to established guidelines to ensure its reliability for research purposes. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Detailed Research Findings:
A typical ion-pair reversed-phase HPLC method for the quantification of emepronium in a biological matrix like plasma would involve protein precipitation to remove macromolecules, followed by chromatographic separation. The selection of the ion-pairing reagent, its concentration, and the pH of the mobile phase are critical for achieving optimal separation and peak shape.
Below is an interactive data table summarizing hypothetical HPLC method parameters for the analysis of emepronium in human plasma.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 40:60 v/v) |
| Buffer | 20 mM Ammonium formate (B1220265) with 0.1% Formic Acid |
| Ion-Pair Reagent | 5 mM Heptafluorobutyric acid (HFBA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, approx. 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
For bioanalytical research requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. LC-MS/MS methods for quaternary ammonium compounds are noted for their ability to achieve low limits of quantification, often in the picogram per milliliter range. nih.gov
The development of an LC-MS/MS method involves optimizing the chromatographic conditions as described for HPLC, and additionally, fine-tuning the mass spectrometer parameters. This includes selecting the appropriate ionization mode (typically electrospray ionization - ESI - in positive mode for quaternary amines) and identifying the most abundant and stable precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Detailed Research Findings:
An LC-MS/MS assay for emepronium would offer significant advantages in terms of reduced interference from the biological matrix. The sample preparation might involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. nih.gov
The following interactive data table outlines plausible LC-MS/MS parameters for the sensitive quantification of emepronium.
| Parameter | Condition |
| Chromatography | Ion-Pair Reversed-Phase HPLC (as above) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) | [M]+ of Emepronium |
| Product Ion (m/z) | Specific fragment ion of Emepronium |
| Collision Energy | Optimized for fragmentation |
| Internal Standard | Isotopically labeled Emepronium or a structural analog |
Spectrophotometric Approaches for Detection and Quantification
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of emepronium carrageenate, particularly in pharmaceutical formulations where the concentration is higher and the matrix is less complex. These methods are often based on the formation of a colored complex or an ion-pair that can be measured in the UV-Visible range.
One potential approach involves the reaction of the cationic emepronium with an anionic dye. The formation of the ion-pair complex can lead to a shift in the absorption maximum or a change in absorbance, which can be correlated to the concentration of emepronium.
Detailed Research Findings:
For the carrageenan component, spectrophotometric methods have been developed that utilize its interaction with cationic dyes like methylene (B1212753) blue. ukm.my The complexation between the negatively charged sulfate (B86663) groups of carrageenan and the dye results in a measurable change in the dye's absorption spectrum. ukm.my A similar principle could be adapted for the this compound complex, though careful method development would be required to differentiate the emepronium-dye interaction from the carrageenan-dye interaction if both are present.
An alternative spectrophotometric method for emepronium could involve an oxidation reaction, where the drug is oxidized by an excess of an oxidizing agent, and the remaining oxidant is then reacted with a colored species. rsc.org The decrease in color intensity would be proportional to the concentration of the drug.
Methods for Assessing Complex Stability and Integrity in Research Samples
The stability of the this compound complex is a critical quality attribute. Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active component without interference from degradation products. ambiopharm.com
A stability-indicating HPLC method is developed by subjecting the this compound complex to forced degradation under various stress conditions, such as acidic and basic hydrolysis, oxidation, heat, and photolysis. nih.gov The goal is to generate potential degradation products and then develop a chromatographic system that can separate the intact emepronium from all these degradants.
Detailed Research Findings:
The assessment of the complex's integrity involves monitoring both the emepronium content and the properties of the carrageenan polymer over time. Techniques such as gel permeation chromatography (GPC) can be employed to monitor changes in the molecular weight distribution of the carrageenan component, which might indicate depolymerization under certain stress conditions.
The following table outlines a typical forced degradation study design for this compound.
| Stress Condition | Details |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 80 °C for 48 hours |
| Photostability | Exposure to UV light (ICH Q1B) |
Conclusion
Summary of Key Academic Contributions and Mechanistic Insights for Emepronium (B1206306) Carrageenate
Emepronium carrageenate has been a subject of academic inquiry primarily within the context of urology, specifically for the management of urinary frequency and urge incontinence. The key academic contributions have centered on establishing its clinical efficacy and understanding its mechanism of action.
Clinical studies have demonstrated that this compound effectively reduces the total number of micturitions and episodes of urge incontinence. nih.gov In controlled trials, patients subjectively reported an enhanced ability to control micturition. nih.govtandfonline.com Objectively, treatment with this compound has been shown to significantly increase the average volume of micturition compared to placebo. nih.gov These clinical benefits have been observed in women with both motor and sensory urge incontinence. nih.gov Furthermore, research has established that the therapeutically effective and tolerated dose of this compound is correlated with the severity of symptoms in patients with detrusor instability. nih.gov
The primary mechanism of action of the active component, emepronium, is attributed to its anticholinergic and ganglion-blocking properties. tandfonline.com As a quaternary ammonium (B1175870) compound, emepronium acts as an antispasmodic, which leads to an increase in bladder capacity and a delay in the sensation of urge. tandfonline.com
A significant contribution to the understanding of this specific formulation comes from the elucidation of the role of carrageenan. Carrageenan, a sulfated polygalactan, is not merely an excipient but an active component in the drug's delivery system. It forms a sparingly water-soluble complex with emepronium. google.com This complex was specifically developed to mitigate the risk of mucosal damage in the esophagus, a notable side effect associated with the earlier emepronium bromide formulation. tandfonline.comgoogle.com The emepronium-carrageenan complex is designed to ensure that the active emepronium remains largely complex-bound and thus biologically inactive during its transit through the esophagus. google.com Subsequently, in the gastro-intestinal fluids, emepronium is rapidly released from the complex to be absorbed. google.com
Pharmacokinetic studies have further refined the understanding of emepronium's behavior in the body. Following intravenous administration of emepronium bromide, the serum concentration of emepronium declines in a triexponential manner. nih.gov The urinary excretion of emepronium has been found to decrease with an increase in the oral dose of this compound and also with advancing age. nih.gov
The following table summarizes the key research findings regarding the clinical effects of this compound:
| Clinical Parameter | Outcome with this compound Treatment | Source |
| Total Number of Micturitions | Approximately 20% decrease | nih.gov |
| Urge Incontinence Episodes | Approximately 75% decrease | nih.gov |
| Average Micturition Volume | Approximately 25% increase compared to placebo | nih.gov |
| Subjective Urge to Micturate | Decreased | nih.govtandfonline.com |
Identification of Unanswered Research Questions and Future Scholarly Endeavors
Despite the foundational research conducted on this compound, several questions remain unanswered, paving the way for future scholarly endeavors. The majority of the clinical trials on this compound were conducted several decades ago. Consequently, a modern re-evaluation of its efficacy and safety profile in diverse patient populations, using contemporary clinical trial methodologies and patient-reported outcome measures, would be a valuable undertaking.
Specific areas for future research include:
Long-term Efficacy and Safety: The long-term effects of sustained this compound use have not been extensively documented. Future research should focus on the incidence of tachyphylaxis and the long-term safety profile, particularly in elderly patient populations who are more susceptible to the side effects of anticholinergic medications.
Comparative Effectiveness: There is a lack of comparative effectiveness research pitting this compound against newer agents used for the management of overactive bladder and urge incontinence. Head-to-head clinical trials would help to position this compound within the current therapeutic landscape.
The Role of Carrageenan in Gut Microbiome: Given the growing understanding of the impact of polysaccharides on the gut microbiome, research into the effects of the carrageenan component of the formulation on the gastrointestinal microenvironment could be a novel area of investigation. This could have implications for both the therapeutic effects and the side-effect profile of the drug.
Pharmacogenomics: An exploration of the pharmacogenomic factors that may influence patient response to emepronium could lead to more personalized treatment strategies for urge incontinence. Identifying genetic markers associated with efficacy or adverse effects could help in optimizing patient selection for this therapy.
Q & A
Q. What are the foundational methodologies for assessing the pharmacological stability of emepronium carrageenate in vitro?
To evaluate stability, researchers should design controlled experiments using buffer solutions at physiologically relevant pH levels (e.g., pH 4.5–7.4) and monitor degradation via high-performance liquid chromatography (HPLC) or mass spectrometry. Accelerated stability testing under varying temperatures (e.g., 25°C, 40°C) can predict shelf-life. Include kinetic modeling to quantify degradation rates and identify byproducts .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in preclinical models?
Utilize a randomized, blinded study design with escalating doses administered to animal models (e.g., rodents). Measure endpoints such as receptor binding affinity, bioavailability, and adverse effects. Apply nonlinear regression analysis (e.g., Hill equation) to calculate EC50/ED50 values. Ensure compliance with ethical guidelines for animal studies, including sample size justification to reduce Type I/II errors .
Q. What are the best practices for synthesizing this compound to ensure reproducibility?
Document reaction conditions (temperature, solvent purity, stoichiometry) meticulously. Validate synthesis success via nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. Cross-reference protocols with existing literature and deposit raw spectral data in open-access repositories for peer validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Conduct a meta-analysis to identify confounding variables (e.g., species differences, administration routes). Replicate conflicting studies under standardized conditions and apply Bland-Altman plots or Cohen’s d to quantify discrepancies. Consider inter-laboratory collaborations to harmonize protocols and validate findings .
Q. What experimental strategies optimize the selectivity of this compound in targeting specific cellular pathways?
Use CRISPR-Cas9 gene editing to create knock-in/knockout cell lines and isolate target pathways. Pair this with siRNA silencing or pharmacological inhibitors to confirm specificity. Employ omics approaches (e.g., proteomics, transcriptomics) to map off-target effects. Statistical rigor, including false discovery rate (FDR) correction, is critical .
Q. How should researchers design a mixed-methods study to explore this compound’s mechanism of action?
Combine quantitative assays (e.g., enzyme activity measurements) with qualitative data from expert interviews or focus groups. Triangulate results using structural equation modeling (SEM) to link biochemical activity to clinical outcomes. Ensure methodological transparency by preregistering hypotheses and analysis plans .
Data Management and Ethical Considerations
Q. What data management practices ensure reproducibility in this compound research?
Develop a Data Management Plan (DMP) outlining storage, sharing, and preservation protocols. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for datasets. Include raw instrument outputs, code for statistical analyses, and detailed metadata. Platforms like Zenodo or Figshare are recommended for public archiving .
Q. How can researchers address biases when interpreting contradictory results in this compound studies?
Implement blinding during data collection/analysis and disclose all potential conflicts of interest. Apply sensitivity analysis to test assumptions and use Bayesian statistics to quantify uncertainty. Publish negative results to mitigate publication bias .
Literature and Collaboration
Q. What criteria should guide the selection of primary literature for a systematic review on this compound?
Use PRISMA guidelines to screen studies. Prioritize peer-reviewed articles with full methodological disclosure and raw data availability. Exclude studies with high risk of bias (e.g., small sample sizes, unreported conflicts). Tools like Rayyan or Covidence can streamline screening .
Q. How can researchers request access to proprietary datasets on this compound for academic use?
Submit formal requests to data custodians (e.g., pharmaceutical companies) with a detailed research proposal, including hypotheses, methods, and ethical approvals. Negotiate data use agreements (DUAs) specifying access limitations and attribution requirements. Cambridge University Press’s request template provides a model for structuring inquiries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
